N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings and data.
Chemical Structure
The compound can be represented structurally as follows:
This structure features multiple functional groups that may contribute to its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds, suggesting potential efficacy against various pathogens.
Case Study: Antibacterial and Antifungal Activity
A study synthesized derivatives related to indazole compounds and evaluated their antibacterial activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis , as well as antifungal activity against Candida albicans and Aspergillus niger . The results indicated that some derivatives exhibited significant antibacterial effects comparable to standard antibiotics like norfloxacin and chloramphenicol .
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Significant | |
Escherichia coli | Moderate | |
Bacillus subtilis | Significant | |
Candida albicans | Moderate |
Anticancer Activity
The anticancer potential of compounds similar to N-(3-oxo...) has been explored in various studies. For instance, a novel quinazoline derivative demonstrated promising antiproliferative effects against several cancer cell lines, indicating that structural modifications can enhance biological activity .
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. This is typically assessed through assays measuring cell viability and apoptosis markers such as caspase activation and PARP cleavage.
Pharmacological Profile
Research indicates that the pharmacological profile of indazole derivatives includes:
1. Antioxidant Activity
- Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
2. Enzyme Inhibition
- Certain compounds have shown inhibitory effects on enzymes linked to disease processes, such as kinases involved in cancer progression.
Summary of Findings
The biological activity of N-(3-oxo...) appears promising based on preliminary studies. Its potential applications in antimicrobial and anticancer therapies warrant further investigation.
特性
IUPAC Name |
N-[1-[2-(2-methylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-23(30)26-18-13-14-22-20(15-18)25(32)29(19-10-5-4-6-11-19)28(22)16-24(31)27-21-12-8-7-9-17(21)2/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRBRJJXSRUCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。